molecular formula C12H7N3O7 B1200878 2,4-Dinitro-3'-nitrodiphenyl ether CAS No. 2548-97-2

2,4-Dinitro-3'-nitrodiphenyl ether

Cat. No.: B1200878
CAS No.: 2548-97-2
M. Wt: 305.2 g/mol
InChI Key: SFBYLUNXRRSEEP-UHFFFAOYSA-N
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Description

2,4-Dinitro-3'-nitrodiphenyl Ether (CID 221812) is a nitro-aromatic compound recognized for its utility as a versatile building block in advanced chemical synthesis . Compounds within the dinitrodiphenyl ether class are frequently employed in nucleophilic nitro displacement reactions, a key method for creating high-performance aromatic polymers such as polyethers and polyimides . These polymers are valued for their thermal stability and mechanical properties, making them suitable for demanding applications in aerospace and electronics . The multiple nitro groups on the aromatic rings make this compound an effective intermediate for further functionalization, including reduction to diamines, which are critical monomers in aramid fiber production . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2548-97-2

Molecular Formula

C12H7N3O7

Molecular Weight

305.2 g/mol

IUPAC Name

2,4-dinitro-1-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H7N3O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H

InChI Key

SFBYLUNXRRSEEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

2548-97-2

Origin of Product

United States

Synthesis and Characterization

Synthetic Methodologies

The primary method for the synthesis of 2,4-dinitro-3'-nitrodiphenyl ether, like other diaryl ethers, is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 3-nitrophenol (B1666305).

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). patsnap.comwikipedia.org However, modern variations of the Ullmann ether synthesis have been developed that utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can proceed under milder conditions. wikipedia.org Another approach involves the use of pre-formed copper(I) phenoxide, which then reacts with the aryl halide. researchgate.net

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes a metathesis reaction with the aryl halide. wikipedia.org

Purification and Isolation Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the copper catalyst. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. rsc.orgorgsyn.org Ethyl acetate (B1210297) is a solvent that has been used for the recrystallization of similar dinitrodiphenyl (B12803432) ethers. google.com

Column Chromatography: For more challenging separations, flash column chromatography using silica (B1680970) gel is an effective technique. rsc.org A solvent system is chosen that allows for the separation of the desired product from impurities based on their differential adsorption to the stationary phase. Dichloromethane has been used as an eluent for the purification of related dinitrobiphenyl compounds. rsc.org

Washing: The crude product may be washed with aqueous solutions to remove certain impurities. For example, washing with a sodium hydroxide (B78521) solution can remove unreacted phenol. google.com

The purity of the final product is typically assessed by its melting point and spectroscopic analysis.

Analytical Characterization

The structure and purity of this compound are confirmed using a variety of analytical methods:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. ¹³C NMR provides information about the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the nitro groups (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), the C-O-C ether linkage, and the aromatic C-H and C=C bonds. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. nist.gov

Crystallography:

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography can provide a definitive three-dimensional structure of the molecule, confirming the connectivity of the atoms and the stereochemistry. Crystal structure data for related dinitrodiphenyl ethers are available in crystallographic databases. nih.gov

Chemical Properties and Reactivity

Physical Properties

The physical properties of 2,4-dinitro-3'-nitrodiphenyl ether are influenced by its molecular structure.

PropertyValue
Molecular Formula C₁₂H₇N₃O₇
Molecular Weight 305.20 g/mol
Appearance Expected to be a crystalline solid, likely yellow in color, similar to other nitrodiphenyl ethers. chemicalbook.comsigmaaldrich.com
Melting Point The melting point is a key indicator of purity. For comparison, the melting point of 4,4'-dinitrodiphenyl ether is in the range of 140-145 °C. chemicalbook.comsigmaaldrich.com
Solubility Generally, nitrodiphenyl ethers are soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. They are typically poorly soluble in water.
Thermal Stability Nitroaromatic compounds can be thermally sensitive and may decompose upon heating, sometimes emitting toxic fumes of nitrogen oxides (NOx). chemicalbook.com

Reactivity Profile

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the three nitro groups.

Nucleophilic Aromatic Substitution (SNAr): The nitro groups strongly activate the aromatic rings towards nucleophilic attack. The positions ortho and para to the nitro groups are particularly susceptible to substitution by nucleophiles. This reactivity is a cornerstone of the synthetic utility of nitrodiphenyl ethers.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups (—NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. researchgate.net The selective reduction of one or more nitro groups can be challenging but offers a route to various amino-substituted diphenyl ethers.

Reactivity at the Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the optimized geometry and relative stability of medium to large-sized organic molecules. For a molecule like 2,4-Dinitro-3'-nitrodiphenyl ether, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional conformation of the molecule, taking into account the steric and electronic effects of the nitro groups and the ether linkage.

For instance, studies on related nitrated aromatic compounds have successfully used DFT to calculate thermodynamic properties like the heat of formation. nih.gov Such calculations for this compound would provide crucial data on its energetic properties.

While specific data for the target molecule is unavailable, DFT calculations on similar compounds like 2-nitro-4-phenylphenol have been performed to determine their ground state geometry and other properties. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Related Nitro-Aromatic Compound (Note: This data is for 2-nitro-4-phenylphenol and is presented here as an example of typical DFT outputs.)

PropertyCalculated Value
HOMO-LUMO Gap4.1 eV (approx.)
Dipole Moment5.5 D (approx.)

Data is illustrative and based on findings for related compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer more precise predictions of electronic properties.

For this compound, ab initio calculations could be used to refine the electronic energy and to calculate properties like ionization potential, electron affinity, and the distribution of electron density. A study on 4-(3-nitro-4-tetrafluorophenylthiolate-ethynyl, phenylethynyl) benzenethiolate (B8638828) utilized ab initio approaches to understand electron transport, a property governed by the molecule's electronic structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals in this compound would be critical in predicting its behavior in chemical reactions.

The HOMO, being the highest energy orbital containing electrons, is susceptible to electrophilic attack, while the LUMO, the lowest energy empty orbital, is the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity. For a molecule with multiple nitro groups like this compound, the LUMO is expected to be of low energy, making it a potent electrophile.

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Imidazole (Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole and serves as an illustration.) malayajournal.org

OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap4.0106

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govarxiv.orgplos.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, diffusion, and interactions with other molecules, such as solvents.

For this compound, an MD simulation could model its behavior in a solvent, showing how the molecule rotates and flexes over time. This would be particularly useful for understanding its solubility and how it might interact with other species in a solution. MD simulations have been successfully applied to study ethers, providing information on properties like density and viscosity. researchgate.net

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound. For this compound, computational NMR would predict the chemical shifts for each unique proton and carbon atom, aiding in its structural elucidation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode (stretching, bending, etc.) can be visualized, allowing for a detailed assignment of the experimental spectrum. For this compound, calculations would predict the characteristic stretching frequencies for the C-O-C ether linkage and the N-O bonds of the nitro groups. The NIST Chemistry WebBook provides experimental IR spectra for related compounds like diphenyl ether, which can be compared with calculated spectra. nist.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.za These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. For this compound, TD-DFT would help in understanding its color and electronic properties. Research on other complex organic molecules has shown good agreement between experimental and TD-DFT calculated UV-Vis spectra. researchgate.net

Transition State Modeling and Reaction Barrier Calculations

Theoretical studies on related nitrodiphenyl ethers and other nitroaromatic compounds often employ methods such as Density Functional Theory (DFT) to investigate reaction pathways, including nucleophilic aromatic substitution (SNAr) and decomposition processes. These studies typically calculate the energies of reactants, products, intermediates, and transition states to determine activation energies and reaction feasibilities. However, without specific research on this compound, any presentation of transition state models or reaction barrier data would be speculative.

The synthesis of asymmetrically substituted diphenyl ethers like this compound can be achieved through methods such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). For instance, the synthesis could potentially proceed via the reaction of 2,4-dinitrochlorobenzene with 3-nitrophenol (B1666305) in the presence of a base and a copper catalyst. A computational study of this reaction would involve modeling the oxidative addition of the aryl halide to the copper catalyst, the formation of a copper phenoxide species, and the reductive elimination of the final ether product. The transition states for each of these steps would be located, and the corresponding energy barriers calculated to elucidate the reaction mechanism and kinetics.

Similarly, studies on the degradation or reactivity of this compound would involve computational modeling of potential reaction pathways, such as nucleophilic attack at the electron-deficient aromatic rings or the cleavage of the ether bond. These calculations would provide insights into the stability of the molecule and its potential transformation products.

Despite the absence of specific data for this compound, the general principles of computational chemistry suggest that such studies would provide valuable information on its chemical behavior. Researchers would typically present their findings in data tables summarizing key energetic and geometric parameters.

Environmental Chemistry: Transformation and Degradation Pathways

Abiotic Transformation Mechanisms

Abiotic transformation processes, such as photolysis and hydrolysis, are critical in determining the environmental persistence of organic contaminants.

Photolytic Degradation Pathways under Environmental Conditions

Specific data on the photolytic degradation of 2,4-Dinitro-3'-nitrodiphenyl ether is not available in the reviewed scientific literature. However, studies on other nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4-dinitrophenol (B41442) (2,4-DNP), indicate that photolysis can be a significant degradation pathway. For instance, the degradation of DNT in an aqueous phase has been shown to follow first-order reaction kinetics. nih.gov The efficiency of such degradation can be significantly enhanced by photo-oxidative processes, such as the use of a photo-Fenton system, which can lead to complete destruction of the compound. nih.gov

For 2,4-DNP, photocatalytic degradation using titanium dioxide (TiO₂) under UV irradiation has been investigated. researchgate.netepa.gov The degradation rate was found to be influenced by factors such as the pH of the solution, with greater efficiency observed in acidic or alkaline conditions compared to neutral conditions. epa.gov The process generally follows pseudo-first-order kinetics. epa.gov These findings suggest that the photolytic fate of nitroaromatic compounds is highly dependent on environmental conditions and the presence of photosensitizing substances.

Hydrolytic Stability and Transformation Kinetics

There is no specific information regarding the hydrolytic stability and transformation kinetics of this compound in the reviewed literature. Generally, diphenyl ethers are known to be chemically stable due to the resilience of the ether linkage. However, the presence and position of nitro groups on the aromatic rings can influence the compound's susceptibility to hydrolysis.

Biotransformation Processes in Environmental Systems

Biotransformation, driven by microorganisms, is a key process in the environmental breakdown of organic pollutants.

Microbial Degradation by Fungi and Bacteria

While no studies were found that specifically address the microbial degradation of this compound, research on other nitrodiphenyl ether herbicides and related compounds provides insights into potential pathways. The bacterium Sphingomonas wittichii RW1 has been shown to be effective in degrading nitrodiphenyl ether herbicides like nitrofen (B51676) and oxyfluorfen. researchgate.netnih.gov This bacterium is known for its ability to metabolize a wide range of diphenyl ether compounds. researchgate.netnih.gov

Fungi have also been identified as potential degraders of nitroaromatic compounds. For example, a fungal species, Penicillium sp., has been shown to transform 2,4-dinitroanisole (B92663) (DNAN), a structurally similar compound. nih.gov This suggests that fungi present in contaminated environments could potentially play a role in the biotransformation of this compound.

Enzymatic Biotransformations (e.g., Nitroreductases, Dioxygenases)

The initial steps in the biodegradation of nitroaromatic compounds often involve the action of specific enzymes. Nitroreductases are crucial enzymes that catalyze the reduction of nitro groups to amino groups. This is a common initial step in the degradation of many nitroaromatic compounds as it makes the aromatic ring more susceptible to subsequent enzymatic attack.

Following nitroreduction, dioxygenase enzymes can play a role in cleaving the ether bond of diphenyl ether compounds. In the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), an α-ketoglutarate-dependent dioxygenase is responsible for the initial cleavage of the ether linkage. chemicalbook.com A similar mechanism could potentially be involved in the breakdown of this compound by suitably adapted microorganisms.

The degradation pathway for nitrodiphenyl ether herbicides by Sphingomonas wittichii RW1 involves an initial reduction of the nitro groups, followed by N-acetylation and subsequent cleavage of the ether bond. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 2,4-Dinitro-3'-nitrodiphenyl ether, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required to assign every proton and carbon signal and confirm the connectivity of the atoms.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of three strongly electron-withdrawing nitro groups and the ether linkage significantly influences the chemical shifts (δ), moving the aromatic signals downfield.

¹H NMR: The spectrum is expected to show seven distinct signals in the aromatic region, corresponding to the seven protons on the two phenyl rings. The asymmetry of the molecule renders each proton chemically unique. The proton on the dinitrophenyl ring ortho to the ether linkage and flanked by a nitro group (H-3) would likely be the most downfield signal. The coupling patterns (doublets, triplets, doublet of doublets) would reveal the ortho, meta, and para relationships between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum is predicted to display 12 distinct signals for the 12 carbon atoms of the diphenyl ether backbone, as no two carbons are in equivalent chemical environments. The carbons directly bonded to the nitro groups and the ether oxygen would show the largest chemical shifts. Carbons bearing a nitro group (C-2, C-4, C-3') would be significantly downfield, as would the carbons of the ether linkage (C-1, C-1').

Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and based on theoretical principles. Actual experimental values may vary.)

Predicted ¹H NMR Data

Predicted Signal Ring Position Multiplicity Predicted δ (ppm)
H-3 A d 8.8 - 9.0
H-5 A dd 8.4 - 8.6
H-6 A d 7.4 - 7.6
H-2' B t 7.8 - 8.0
H-4' B ddd 7.6 - 7.8
H-5' B t 7.5 - 7.7
H-6' B ddd 7.3 - 7.5

Predicted ¹³C NMR Data

Predicted Signal Ring Position Predicted δ (ppm)
C-1 A 150 - 155
C-2 A 142 - 146
C-3 A 122 - 126
C-4 A 148 - 152
C-5 A 128 - 132
C-6 A 120 - 124
C-1' B 155 - 160
C-2' B 118 - 122
C-3' B 147 - 151
C-4' B 125 - 129
C-5' B 130 - 134
C-6' B 115 - 119

To definitively link the predicted proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable. google.com

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, COSY would show cross-peaks connecting adjacent protons on each aromatic ring (e.g., H-5 with H-6, H-4' with H-5'), allowing for the sequential assignment of protons within each spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. google.com Each of the seven C-H signals in the predicted ¹³C spectrum would show a cross-peak to its corresponding proton in the ¹H spectrum, allowing for the unambiguous assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the molecular puzzle, as it reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This technique would be used to connect the two separate aromatic rings across the ether linkage. For instance, a correlation would be expected between H-6 on ring A and the ether carbon C-1' on ring B, and between H-2' or H-6' on ring B and the ether carbon C-1 on ring A. Furthermore, HMBC would confirm the positions of the nitro groups by showing correlations from protons to the quaternary carbons bearing the nitro substituents.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which offers structural clues.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, with a molecular formula of C₁₂H₇N₃O₇, HRMS would be used to confirm this composition by providing an experimental mass that matches the theoretical calculated mass.

Predicted HRMS Data

Ion Type Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₂H₈N₃O₇⁺ 306.0357
[M+Na]⁺ C₁₂H₇N₃O₇Na⁺ 328.0176

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M]⁺˙) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the molecule's structure and connectivity.

For this compound, the primary fragmentation pathways would likely involve the cleavage of the C-O ether bonds and the characteristic losses of the nitro groups (as NO, NO₂, or HNO₂). The relative abundance of fragments from each ring would provide further evidence for the location of the substituents.

Predicted Key MS/MS Fragments for this compound (Based on a [M]⁺˙ precursor ion at m/z 305)

Predicted m/zPossible Identity / Loss
259[M - NO₂]⁺
213[M - 2NO₂]⁺
183[C₆H₃N₂O₄]⁺ (dinitrophenoxy cation)
167[C₆H₄NO₃]⁺ (nitrophenoxy cation)
122[C₆H₄NO₂]⁺ (nitrophenyl cation)
76[C₆H₄]⁺ (benzyne fragment)

Both GC-MS and LC-MS are powerful hyphenated techniques used to separate compounds from a mixture and then identify them using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. Given its structure, this compound may have limited thermal stability, and analysis could potentially be challenging, sometimes leading to degradation in the hot injector port. However, if the compound is sufficiently stable, GC-MS would provide a distinct retention time and a characteristic mass spectrum, allowing for its quantification and identification in complex environmental or industrial samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing less volatile or thermally sensitive compounds. The compound would first be separated from a mixture on an HPLC column (likely a reverse-phase C18 column). The eluent would then be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). LC-MS, and particularly its tandem version (LC-MS/MS), is a highly sensitive and specific method for detecting and quantifying trace amounts of such nitroaromatic compounds in various matrices. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the identification of the key functional groups within the this compound molecule. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" based on the types of bonds and their arrangement.

The IR spectrum of an ether is characterized by the C-O-C stretching vibration, which typically appears as a strong band in the region of 1300-1000 cm⁻¹. For aromatic ethers, such as this compound, two distinct C-O stretching bands are expected: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. The presence of multiple nitro groups (NO₂) is readily confirmed by their strong and characteristic absorption bands. The asymmetric NO₂ stretching vibration gives rise to a strong band in the 1570-1500 cm⁻¹ range, while the symmetric NO₂ stretching vibration appears in the 1370-1330 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. Furthermore, aromatic C=C stretching vibrations will produce a series of bands of variable intensity in the 1625-1450 cm⁻¹ range.

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the non-polar bonds and symmetric vibrations of the molecule. The symmetric stretching of the nitro groups and the breathing modes of the aromatic rings are expected to produce strong signals in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1570-1500
Nitro (NO₂)Symmetric Stretch1370-1330
Aromatic Ether (C-O-C)Asymmetric Stretch1275-1200
Aromatic Ether (C-O-C)Symmetric Stretch1075-1020
Aromatic C-HStretch>3000
Aromatic C=CStretch1625-1450
Aromatic C-HOut-of-plane Bend900-690

Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern and the electronic effects of the nitro groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The presence of conjugated π-systems in the phenyl rings and the strong electron-withdrawing nitro groups leads to characteristic absorption bands in the UV-Vis region.

Aromatic nitro compounds typically exhibit two main types of absorption bands: high-energy π → π* transitions and lower-energy n → π* transitions. For this compound, intense absorption bands corresponding to π → π* transitions are expected in the shorter wavelength UV region (around 220-280 nm). The n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro groups, are weaker and appear at longer wavelengths, potentially extending into the visible region. The extended conjugation and the presence of multiple chromophores (nitro groups and phenyl rings) are likely to cause a bathochromic (red) shift of the absorption maxima compared to simpler nitroaromatic compounds. For instance, the 2,4-dinitrophenylhydrazone of benzaldehyde (B42025) shows intense peaks at 235 nm and 353 nm, which can be attributed to π-π* and n-π* transitions of the aromatic compound. researchgate.net

UV-Vis spectroscopy is also a powerful tool for the quantitative analysis of this compound. By establishing a calibration curve based on the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the concentration of the compound in a solution can be accurately determined. The molar absorptivity (ε) is a constant for a given compound at a specific wavelength, and its determination is a key step in developing a quantitative UV-Vis method.

Transition TypeExpected Wavelength Range (nm)
π → π220 - 280
n → π> 280 (potentially extending into the visible range)

Note: The solvent used can influence the position and intensity of the absorption bands.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, byproducts, or environmental matrices, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For the separation of nitroaromatic compounds, reversed-phase HPLC is typically the method of choice. A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970) column would be a suitable stationary phase due to the nonpolar nature of the molecule. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (where the composition of the mobile phase is changed over time) could be employed to achieve better separation from impurities with different polarities.

Detection is most commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. A Diode Array Detector (DAD) can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment. The determination of impurities in 4-nitrophenol (B140041) has been successfully achieved using reversed-phase HPLC with diode array detection, demonstrating the utility of this approach for related compounds. nih.gov

HPLC ParameterRecommended Condition
ModeReversed-Phase
Stationary PhaseC18 or C8
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
ElutionIsocratic or Gradient
DetectorUV-Vis or Diode Array Detector (DAD)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar nitro groups, GC analysis could be feasible, potentially at high temperatures. The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), would be appropriate.

A significant challenge in the GC analysis of nitroaromatic compounds can be their thermal lability, which may lead to degradation in the hot injection port or on the column. Therefore, optimizing the injector temperature and using a robust column is crucial.

For detection, an Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like nitroaromatics and would be an excellent choice for trace analysis. A Nitrogen-Phosphorus Detector (NPD) also offers high selectivity for nitrogen-containing compounds. Mass Spectrometry (MS) coupled with GC (GC-MS) would provide definitive identification of the compound based on its mass spectrum and fragmentation pattern. For instance, a method for the analysis of nitroaromatics and cyclic ketones by GC has been established by the EPA, highlighting the applicability of this technique. epa.gov

In cases where the parent compound lacks sufficient volatility or thermal stability, derivatization to a more volatile species can be employed prior to GC analysis.

GC ParameterRecommended Condition
ColumnHigh-temperature capillary column (e.g., DB-5)
Carrier GasHelium or Hydrogen
DetectorElectron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS)
InjectionSplit/Splitless with optimized temperature

Applications in Materials Science and Organic Synthesis

Use as a Precursor in Polymer Chemistry

The presence of multiple nitro groups on the aromatic rings of 2,4-Dinitro-3'-nitrodiphenyl ether makes it a valuable precursor in the synthesis of advanced polymeric materials. These nitro groups can be chemically modified, providing a pathway to new polymers with tailored properties.

Synthesis of Polymeric Ethers via Nitro Group Activation

The nitro groups of dinitrodiphenyl (B12803432) ethers can be activated for polymerization reactions. While specific research on the this compound isomer is not widely detailed in publicly available literature, the principles of using related dinitrodiphenyl ether compounds are well-established. For instance, the synthesis of 4,4'-dinitrodiphenyl ether is a key step in producing certain high-performance polymers. google.com The process often involves the condensation of p-nitrochlorobenzene and sodium hydroxide (B78521) in the presence of a catalyst. google.com This highlights a general strategy where nitro-substituted diphenyl ethers serve as monomers. The nitro groups can be reduced to amino groups, which are then capable of reacting with other monomers to form polyimides, polyamides, and other high-performance polymers.

Derivatization for Advanced Polymeric Materials

The derivatization of dinitrodiphenyl ethers is a critical step in creating advanced polymeric materials. The reduction of the nitro groups to diamino derivatives is a common and crucial transformation. The resulting diamino diphenyl ethers are important monomers for the production of resins like polyimides, poly(maleimide) resins, and polyamide-imide resins. google.com For example, 4,4'-diaminodiphenyl ether, derived from the corresponding dinitro compound, is a primary monomer for producing a range of heat-resistant heterocyclic polymers. google.com This showcases the potential pathway for derivatizing this compound to create novel polymers with specific thermal and mechanical properties.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly those containing nitrogen.

Role in Nitrogen-Containing Heterocycle Synthesis

Nitroaromatic compounds are important in the preparation of nitrogen-containing heterocycles. researchgate.net The nitro groups can act as electrophiles, especially when protonated, initiating cyclization reactions. nih.gov For instance, studies on 2-nitrophenyl phenyl ethers have shown that they can undergo gas-phase electrophilic cyclization to form heterocyclic intermediates like phenoxazine. nih.gov This principle suggests that this compound, with its multiple nitro groups, could be a precursor for creating more complex, fused heterocyclic systems. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmaceuticals to dyes. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.comresearchgate.net

Precursor to Diamino and Amino-Nitro Diphenyl Ether Derivatives

A primary application of dinitrodiphenyl ethers is their role as precursors to diamino and amino-nitro diphenyl ether derivatives. The reduction of one or more nitro groups to amino groups opens up a wide array of synthetic possibilities. For example, 3,4'-dinitrodiphenyl ether can be reduced to form 3,4'-diaminodiphenyl ether, a key raw material for aromatic polyamides and polyimides. google.com Similarly, the selective reduction of one nitro group can yield amino-nitro diphenyl ether intermediates. google.com These intermediates are valuable for further functionalization, allowing for the synthesis of unsymmetrical derivatives. The resulting diamino diphenyl ether derivatives have been investigated for various applications, including as lead compounds for novel therapeutic agents. nih.gov

The general process for creating diaminodiphenyl ethers often involves the reaction of an aminophenol with a chloronitrobenzene, followed by hydrogenation of the resulting aminophenyl-nitrophenyl ether intermediate. google.comepo.org This highlights the industrial relevance of these synthetic pathways.

Exploration in Sensing and Molecular Recognition Systems (Non-Biomedical)

Design of Chemo-Sensors Utilizing Nitroaromatic Interactions

The development of chemosensors for the detection of various analytes is a significant area of research in materials science. Nitroaromatic compounds, due to their electron-accepting properties, are often employed in the design of sensors for electron-rich analytes. The interaction between the electron-deficient nitroaromatic moiety and an electron-donating analyte can lead to a measurable signal, such as a change in color or fluorescence.

However, there is no available scientific literature that describes the design or application of chemosensors specifically utilizing this compound. Research in this area has predominantly focused on other nitroaromatic compounds. Therefore, no detailed research findings or data tables can be presented for this specific application.

Supramolecular Chemistry Involving Electron-Deficient Arenes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces between the molecules are weaker than covalent bonds. Electron-deficient arenes, such as those present in this compound, are known to participate in non-covalent interactions, including π-π stacking and charge-transfer interactions, with electron-rich aromatic systems. These interactions are fundamental to the construction of complex supramolecular architectures.

While the principles of supramolecular chemistry suggest that this compound could potentially form interesting supramolecular assemblies, there are no published studies detailing such work. The scientific community has explored a wide range of electron-deficient building blocks for supramolecular chemistry, but this specific ether is not among them. Consequently, there are no research findings or data to present on its role in this field.

Q & A

Q. What are the established synthetic routes for 2,4-Dinitro-3'-nitrodiphenyl ether, and how can reaction conditions be optimized for higher yields?

A nucleophilic aromatic substitution reaction is commonly employed. For example, sodium phenoxide reacts with 1-chloro-2,4-dinitrobenzene in anhydrous ether at room temperature. Key optimizations include maintaining a molar ratio of 4:4:1 (phenol/sodium/chloro derivative) and using anhydrous MgSO₄ for drying, yielding ~78% after crystallization from methanol . Adjusting solvent polarity and reaction time can further enhance yield.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • IR Spectroscopy : Nitro group asymmetric/symmetric stretches appear at ~1520 cm⁻¹ and ~1350 cm⁻¹. Aromatic C-O-C ether vibrations occur near 1250 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., meta/para nitro substituents). ¹³C NMR confirms nitro and ether linkages. Compare with NIST reference spectra for validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and substituent positions .

Q. What methodologies are recommended for assessing the purity of this compound in laboratory settings?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. Melting point analysis (reported range: 342–345 K) and thin-layer chromatography (TLC) in hexane:ethyl acetate (3:1) provide rapid purity checks. Discrepancies in melting points may indicate polymorphic forms or impurities, necessitating recrystallization .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, enthalpy of fusion) be resolved?

Studies report melting points ranging from 342.72 K (DSC) to 344.7 K (traditional methods). These variations may arise from differences in purity, polymorphic forms, or measurement techniques. Methodological recommendations:

  • Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5 K/min).
  • Compare results with thermogravimetric analysis (TGA) to rule out decomposition.
  • Standardize sample preparation (e.g., recrystallization from methanol) .

Q. What is the mechanistic role of nitro groups in the compound’s reactivity toward electrophilic substitution?

Nitro groups are strong meta-directing deactivators, reducing aromatic ring reactivity. Experimental approaches:

  • Kinetic studies : Monitor nitration/sulfonation rates under controlled conditions.
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity.
  • Compare with analogs (e.g., 4-nitroanisole) to isolate electronic effects .

Q. What in vitro/in vivo models are suitable for studying the teratogenic effects of this compound?

  • In vitro : Use embryonic fibroblast cell lines to assess retinoic acid pathway disruption via qPCR (e.g., RARβ expression) .
  • In vivo : Rat models (e.g., nitrofen-induced congenital diaphragmatic hernia) can evaluate dose-dependent effects. Conflicting data on mesenchymal cell proliferation may require single-cell RNA sequencing to resolve .

Q. How does solvent polarity influence the stability of this compound during long-term storage?

  • Nonpolar solvents (e.g., hexane) : Minimize hydrolysis; store under inert gas.
  • Polar aprotic solvents (e.g., DMSO) : Monitor for nitro group reduction via cyclic voltammetry.
  • Accelerated stability studies : Use HPLC to track degradation products under varying pH/temperature .

Q. What environmental analytical methods detect trace amounts of this compound in soil/water?

  • Solid-phase extraction (SPE) followed by GC-MS (electron ionization, m/z 284 for [M]⁺) .
  • HPLC-UV with a C18 column (retention time ~12 min at 220 nm).
  • Validate against deuterated internal standards (e.g., nitrofen-d10) to improve accuracy .

Q. How do halogen substituents (e.g., Cl vs. NO₂) alter the compound’s bioactivity and environmental persistence?

  • Comparative QSAR studies : Correlate logP values with bioaccumulation potential.
  • Microcosm assays : Measure half-life in soil/water; nitro groups enhance electron-withdrawing effects, reducing microbial degradation rates compared to chloro analogs .

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. teratogenicity)?

  • Dose-response meta-analysis : Normalize data across studies using IC₅₀/EC₅₀ values.
  • Cell-type specificity assays : Compare results in primary vs. immortalized lines.
  • Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.